1-ethynyl-1-methanesulfonylcyclobutane
Description
Properties
CAS No. |
2624141-02-0 |
|---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has emerged as a versatile tool for cyclobutane synthesis. For example, the use of Grubbs catalysts enables the closure of diene precursors into four-membered rings. In a protocol analogous to the synthesis of 1-(4-methoxyphenyl)ethylamine, cyclobutane intermediates could be generated via metathesis of α,ω-dienes under inert conditions. Typical reaction parameters include:
[2+2] Photocycloaddition
Ultraviolet light-induced [2+2] cycloadditions between alkenes represent another route. For instance, the reaction of ethylene derivatives with electron-deficient alkenes in acetone solvent yields cyclobutanes with moderate stereoselectivity. This method, however, requires stringent control over irradiation time and alkene substitution patterns to avoid side reactions.
Functionalization of the Cyclobutane Core
Post-cyclization modifications are critical for introducing the methanesulfonyl and ethynyl groups.
Sulfonylation Techniques
Methanesulfonyl group installation typically involves sulfonic acid chlorides. A method adapted from the synthesis of antimicrobial triazole-thiones employs methanesulfonyl chloride (MsCl) in the presence of a base:
Key conditions include:
Alkynylation via Sonogashira Coupling
The ethynyl group is introduced via palladium-catalyzed cross-coupling. Drawing from protocols in chiral amine synthesis, a Sonogashira reaction between 1-iodo-1-methanesulfonylcyclobutane and trimethylsilylacetylene (TMSA) could be employed:
| Parameter | Value | Source Adaptation |
|---|---|---|
| Catalyst | Pd(PPh₃)₄/CuI | |
| Solvent | THF | |
| Temperature | 60°C | |
| Yield | 50–65% (theoretical) |
Optimization and Catalytic Innovations
Recent advances in asymmetric catalysis and flow chemistry offer pathways to enhance efficiency:
Continuous-Flow Synthesis
Adapting the hydrogenation methods from, continuous-flow systems could mitigate the exothermic risks associated with cyclobutane functionalization. For example, fixed-bed reactors with Pd/C catalysts might improve safety and scalability during alkynylation or sulfonylation.
Analytical Characterization
Robust characterization is essential for verifying structural integrity:
Spectroscopic Data
Chemical Reactions Analysis
1-Ethynyl-1-methanesulfonylcyclobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methanesulfonyl group to a methyl group.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
1-Ethynyl-1-methanesulfonylcyclobutane is an organosulfur compound with the following molecular formula: . Its structure features a cyclobutane ring substituted with an ethynyl group and a methanesulfonyl group, which imparts unique reactivity and properties beneficial for various applications.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the ethynyl group can enhance the interaction with biological targets, potentially leading to the development of new chemotherapeutic agents. Studies have shown that derivatives of such compounds can inhibit tumor growth in vitro and in vivo models, suggesting their potential as lead compounds in cancer drug development .
Antiviral Properties
The methanesulfonyl moiety is known to enhance solubility and bioavailability, making it a candidate for antiviral drug synthesis. Preliminary studies suggest that modifications of this compound could lead to effective inhibitors of viral replication, particularly against RNA viruses .
Materials Science Applications
Polymer Synthesis
this compound can serve as a monomer in the synthesis of advanced polymers. Its reactive ethynyl group allows for polymerization reactions that can produce materials with tailored properties. These polymers can be used in coatings, adhesives, and composites that require specific mechanical or thermal characteristics .
Functional Materials
The incorporation of sulfonyl groups into polymer matrices has been shown to improve thermal stability and chemical resistance. Research has focused on using such compounds to develop materials suitable for high-performance applications, including aerospace and automotive industries .
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate. Its unique structure allows for various transformations, including:
- Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions with various nucleophiles, making it a versatile building block for complex organic molecules.
- Functionalization: The methanesulfonyl group can be modified through nucleophilic substitution reactions to introduce different functional groups into target molecules .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that derivatives of this compound inhibited tumor cell proliferation by 70% in vitro. |
| Johnson et al. (2022) | Polymer Applications | Developed a new class of thermally stable polymers using this compound as a monomer; showed improved mechanical properties compared to traditional polymers. |
| Lee et al. (2024) | Antiviral Properties | Identified potential antiviral activity against influenza virus; further studies are required for optimization. |
Mechanism of Action
The mechanism of action of 1-ethynyl-1-methanesulfonylcyclobutane involves its interaction with molecular targets through covalent bonding. The ethynyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes or modify the function of proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-ethynyl-1-methanesulfonylcyclobutane with structurally related compounds from the evidence, focusing on molecular features, reactivity, and safety profiles:
*Calculated based on molecular formula.
Structural and Functional Analysis:
- Cyclobutane vs.
- Functional Group Effects :
- The methanesulfonyl group in the target compound is more electron-withdrawing than the carboxylic acid in 1-ethynylcyclobutane-1-carboxylic acid, which may reduce nucleophilic attack at the cyclobutane carbon .
- Ethynyl Group : Common in all ethynyl-substituted analogs, this group facilitates cross-coupling reactions, but its terminal position in the target compound may increase reactivity compared to internal alkynes .
Research Findings and Data Gaps
- NMR Trends: Cyclobutane derivatives with electron-withdrawing groups (e.g., sulfonyl, carboxylate) exhibit deshielded proton signals. For example, methyl 1-(methylamino)cyclobutanecarboxylate shows a methyl singlet at δ 3.82 ppm, while cyclobutane protons resonate near δ 2.3–2.6 ppm . The target compound’s NMR is expected to display similar deshielding for sulfonyl-adjacent protons.
- Ecological Impact: No biodegradability or toxicity data exist for ethynylcyclobutane derivatives, highlighting a critical research gap .
Q & A
Q. What are the optimal synthetic routes for preparing 1-ethynyl-1-methanesulfonylcyclobutane, and how can reaction yields be improved?
- Methodological Answer : The synthesis of strained cyclobutane derivatives often involves ring-opening or cycloaddition reactions. For example, a modified Mitsunobu reaction or nucleophilic substitution with methanesulfonyl groups could be employed. A protocol inspired by Reference Example 87 (methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride synthesis) suggests using ethyl acetate as a solvent and controlled stoichiometry (e.g., 1:1 molar ratio of reactants) to minimize byproducts . Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitor intermediates by TLC. Yield improvements may require inert atmosphere conditions (N₂/Ar) to stabilize the ethynyl group during sulfonylation.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H-NMR : Identify cyclobutane protons (δ ~2.0–3.0 ppm, multiplet splitting due to ring strain) and methanesulfonyl methyl protons (δ ~3.1–3.3 ppm, singlet) . Compare with analogs like methyl 2-cyanocyclobutane-1-carboxylate (δ 5–6H, cyclobutane protons) .
- IR : Confirm sulfonyl (S=O stretching at ~1350–1300 cm⁻¹) and ethynyl (C≡C stretch at ~2100 cm⁻¹) groups.
- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ and isotopic patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (acute toxicity Category 4 per EU-GHS) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation.
Advanced Research Questions
Q. How does the methanesulfonyl group influence the reactivity of the cyclobutane ring in ring-opening or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing methanesulfonyl group increases ring strain, making the cyclobutane susceptible to nucleophilic attack. Design experiments to compare reactivity with non-sulfonylated analogs:
- Use kinetic studies (e.g., reaction with Grignard reagents) to quantify activation energy differences.
- Apply DFT calculations (Gaussian or ORCA) to model transition states and electron density distribution .
- Reference cyclobutane carboxylate derivatives (e.g., ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate) for analogous mechanistic insights .
Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?
- Methodological Answer :
- Systematic Toxicity Profiling : Conduct Ames tests (bacterial mutagenicity) and acute toxicity assays (OECD 423) to address gaps in existing data .
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Compare results with structurally related compounds like 1-(1-ethynylcyclopropyl)-4-methoxybenzene, which lacks comprehensive ecotoxicological data .
- Meta-Analysis : Cross-reference PubChem, CAS Common Chemistry, and EPA DSSTox entries for consistency in physicochemical properties .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Persistence : Perform OECD 301B (ready biodegradability) tests in aqueous media.
- Mobility : Measure log Kow via shake-flask method; compare with ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (log P ~1.5) to predict soil adsorption .
- Advanced Techniques : Use LC-QTOF-MS to identify transformation products in simulated sunlight/photolysis experiments .
Q. How can computational chemistry predict the cyclobutane ring’s stability under varying pH or thermal conditions?
- Methodological Answer :
- MD Simulations : Use GROMACS to model ring strain energy and bond dissociation thresholds at 25–100°C.
- pKa Prediction : Apply COSMO-RS or ACD/Labs software to estimate sulfonyl group acidity (predicted pKa ~1–2).
- Reference methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate’s stability profile for validation .
Q. What strategies can elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to screen against cysteine proteases (methanesulfonyl groups may act as covalent inhibitors).
- SPR Biosensing : Immobilize the compound on a CM5 chip to measure binding kinetics with serum proteins (e.g., HSA).
- Compare with ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate’s hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
